molecular formula C11H22N2S B12989747 N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine

N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine

Cat. No.: B12989747
M. Wt: 214.37 g/mol
InChI Key: YMUCRIKRQALERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine is a compound that features a pyrrolidine ring and a thietane ring The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the thietane ring is a four-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the thietane ring. One common method involves the reaction of 4-chlorobutylamine with pyrrolidine to form N-(4-(Pyrrolidin-1-yl)butyl)amine. This intermediate is then reacted with a thietane precursor under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: The nitrogen and sulfur atoms in the rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amines or thietane derivatives.

    Substitution: Various substituted pyrrolidine or thietane derivatives.

Scientific Research Applications

N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The thietane ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Thietane derivatives: Compounds containing modified thietane rings.

Uniqueness

N-(4-(Pyrrolidin-1-yl)butyl)thietan-3-amine is unique due to the combination of the pyrrolidine and thietane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H22N2S

Molecular Weight

214.37 g/mol

IUPAC Name

N-(4-pyrrolidin-1-ylbutyl)thietan-3-amine

InChI

InChI=1S/C11H22N2S/c1(5-12-11-9-14-10-11)2-6-13-7-3-4-8-13/h11-12H,1-10H2

InChI Key

YMUCRIKRQALERU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCNC2CSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.